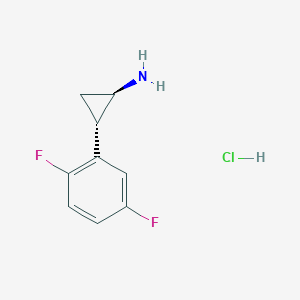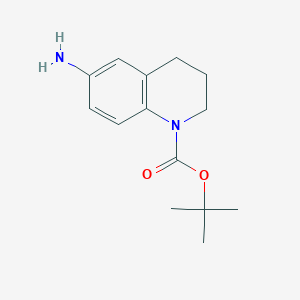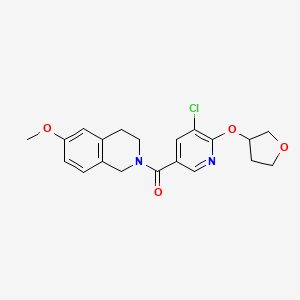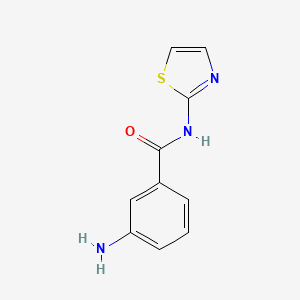
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride, also known as MK-869 or L-703,606, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems, and is involved in a variety of physiological processes such as pain, inflammation, mood regulation, and stress response. The discovery and development of MK-869 as a novel therapeutic agent for the treatment of various disorders have attracted significant attention from the scientific community.
Scientific Research Applications
Biocatalytic Synthesis Approaches
A key application in scientific research for this compound involves its use in the synthesis of the anti-thrombotic agent ticagrelor. Hugentobler et al. (2016) explored biocatalytic routes for synthesizing this cyclopropyl amine, a crucial building block for ticagrelor. They utilized ketoreductase, amidase, and lipase biocatalysts to achieve high enantiomeric excesses in the synthesis process (Hugentobler et al., 2016).
Hydrolytic Resolution for Ticagrelor Synthesis
Wang et al. (2019) conducted a study focusing on the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis. They developed an efficient process using immobilized Candida antarctica lipase B for the preparation of (1R,2R)-DFPCPCA, demonstrating the potential of this method for synthesizing other optically pure cyclopropane-based compounds (Wang et al., 2019).
Enzymatic Process Development
Guo et al. (2017) described the development of an enzymatic process for preparing a chiral intermediate essential for Ticagrelor synthesis. They identified a specific ketoreductase capable of converting a related compound to the required chiral alcohol with high yield and enantiomeric excess, demonstrating an efficient and environmentally friendly process (Guo et al., 2017).
Cyclopropenium Ion in Beckmann Rearrangement
Srivastava et al. (2010) explored the use of the cyclopropenium ion as an efficient organocatalyst in the Beckmann rearrangement of ketoximes. This study marks the first application of cyclopropenium ion in catalysis, opening new avenues in aromatic cation-based catalysis (Srivastava et al., 2010).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019) investigated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. Their work highlights the importance of such methods in producing biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
Chan-Lam Cyclopropylation
Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction, providing a strategic approach towards synthesizing cyclopropyl aryl ethers and amine derivatives. This method is particularly relevant for medicinal chemistry applications (Derosa et al., 2018).
properties
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISJXJUOBFQHU-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)

![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)

![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)



![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)

![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)